Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester

Description

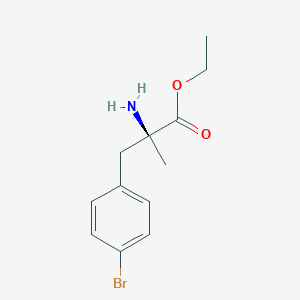

Alanine, 3-(p-bromophenyl)-2-methyl, ethyl ester is a modified amino acid derivative with a brominated aromatic substituent. Its structure consists of an alanine backbone (NH₂-CH(CH₃)-COOH) where:

- The α-carboxylic acid is esterified to an ethyl group.

- The β-carbon (position 3) is substituted with a para-bromophenyl group.

- The α-carbon (position 2) bears a methyl group.

Properties

CAS No. |

1241683-15-7 |

|---|---|

Molecular Formula |

C12H16BrNO2 |

Molecular Weight |

286.16 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-3-(4-bromophenyl)-2-methylpropanoate |

InChI |

InChI=1S/C12H16BrNO2/c1-3-16-11(15)12(2,14)8-9-4-6-10(13)7-5-9/h4-7H,3,8,14H2,1-2H3/t12-/m0/s1 |

InChI Key |

QAZSKYBREOZZBE-LBPRGKRZSA-N |

Isomeric SMILES |

CCOC(=O)[C@](C)(CC1=CC=C(C=C1)Br)N |

Canonical SMILES |

CCOC(=O)C(C)(CC1=CC=C(C=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Tandem Alkylation and Asymmetric Transformation

A sophisticated approach involves the tandem alkylation of Ni(II) complexes of glycine derivatives under phase-transfer catalysis conditions. This method allows for the homologation of glycine moieties to yield α-methylated amino acid derivatives, including those bearing bromophenyl groups.

- Solvent: 1,2-Dichloroethane

- Base: 30% aqueous sodium hydroxide

- Catalyst: 25 mol% tetrabutylammonium iodide (phase-transfer catalyst)

- Alkyl halide: p-bromobenzyl bromide or related

- Reaction time: 10–30 minutes at room temperature

- Post-reaction: Hydrolysis and esterification steps to yield the ethyl ester

This method provides excellent chemical yields and stereochemical control, producing Ni(II) complexes that can be converted into the free amino acid ethyl esters after ligand removal and purification.

Direct Esterification via Halogenated Acyl Halides

Another route involves the halogenation of propionic acid at the α-position using thionyl chloride and bromine to generate α-bromoacyl chlorides. These intermediates are then directly converted into ethyl esters by reaction with ethanol under controlled conditions.

Table 2: Halogenation and Esterification Parameters

| Step | Reagents/Conditions | Yield Range (%) |

|---|---|---|

| α-Halogenation | Thionyl chloride (SOCl2), bromine (Br2) | Moderate to good (67–88) |

| Esterification | Ethanol, thionyl chloride | Moderate to good (67–88) |

The reaction scale and bromine equivalents affect the yield significantly, while the choice of alcohol influences the esterification efficiency, with ethanol being optimal compared to methanol or n-butanol.

Imine/Carboxylate Formation and Salt Preparation

In peptide chemistry contexts, the preparation of alanine derivatives such as N-(2,2,2-trifluoro-1-(4-bromophenyl)ethylidene)-L-alanine potassium salt involves the reaction of alanine methyl ester hydrochloride with aldehydes or ketones in the presence of bases like potassium phosphate. This method operates at ambient temperature and affords the desired imine/carboxylate salts as solids, which can be further converted to esters.

Data Tables Summarizing Preparation Methods

Research Findings and Notes

- The use of solid acid catalysts in esterification reduces waste and cost due to catalyst recyclability.

- Phase-transfer catalysis enables rapid and efficient alkylation of amino acid derivatives, facilitating stereochemical control.

- Direct halogenation and esterification methods provide a straightforward route to α-bromo esters, which are precursors to the target alanine ester.

- Imine formation protocols aid in the preparation of key intermediates for further functionalization in amino acid derivative synthesis.

Chemical Reactions Analysis

Types of Reactions: Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester undergoes various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Bromophenyl ketones or carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Substituted bromophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester has shown promise in drug design and development due to its ability to modulate biological pathways. The bromophenyl moiety allows the compound to interact with specific enzymes and receptors, which can lead to:

- Enzyme Modulation : Studies indicate that this compound may influence enzyme activity, potentially leading to therapeutic effects in various diseases.

- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals aimed at specific targets within biological systems.

Biochemical Research

Research has demonstrated that this compound can participate in several biochemical pathways:

- Metabolic Pathways : The hydrolysis of the ester group releases active alanine derivatives that may play roles in metabolic processes.

- Biochemical Interactions : The compound's interactions with biological macromolecules can be explored for understanding disease mechanisms or developing diagnostic tools.

Synthetic Applications

The synthesis of this compound typically involves the esterification of alanine with a suitable bromophenyl derivative. This process can be optimized for industrial applications:

- Esterification Process : The reaction is generally catalyzed by acids such as sulfuric or hydrochloric acid under reflux conditions using organic solvents like ethanol or methanol.

- Continuous Flow Reactors : In industrial settings, continuous flow reactors are employed to enhance scalability and control over reaction conditions, improving yield and purity.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : Its reactivity can be utilized in the synthesis of novel polymers with specific properties tailored for applications in coatings, adhesives, or drug delivery systems.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- A study highlighted its role in modulating enzyme activity linked to metabolic disorders, suggesting potential therapeutic applications.

- Another research focused on the synthesis of related compounds using similar methodologies, emphasizing the importance of the bromophenyl group in influencing reaction outcomes and product yields .

Mechanism of Action

The mechanism of action of Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The ester group can be hydrolyzed to release the active alanine derivative, which can then participate in metabolic pathways.

Comparison with Similar Compounds

Structural Analogs and Key Properties

Physicochemical Properties

- Solubility : The bromophenyl group increases hydrophobicity compared to unsubstituted alanine esters (e.g., alanine ethyl ester in ). This may limit aqueous solubility but enhance lipid membrane permeability.

- Stability : Ethyl esters generally exhibit higher hydrolytic stability than methyl esters, as seen in plasma degradation studies of alanine ethyl ester (). The electron-withdrawing bromine may further stabilize the ester against enzymatic cleavage.

- Spectroscopic Features : The para-bromophenyl group could enhance UV detectability (λ ~250–280 nm) and NMR chemical shift differentiation, similar to pH-dependent shifts observed in alanine ethyl ester () .

Q & A

Q. What are the optimal synthetic routes for Alanine, 3-(P-bromophenyl)-2-methyl, ethyl ester?

Methodological Answer:

- The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting bromophenyl-substituted precursors (e.g., 3-(p-bromophenyl)propanoic acid derivatives) with ethyl chloroacetate under basic conditions. Triethylamine is often used as a catalyst to deprotonate intermediates and facilitate ester bond formation .

- Alternative routes include coupling bromophenyl aldehydes with methyl alanine derivatives followed by esterification. Reaction optimization should prioritize temperature control (40–60°C) and inert atmospheres to avoid side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and bromophenyl aromatic protons (δ 7.2–7.6 ppm, multiplet). ¹³C NMR identifies the carbonyl (δ ~170 ppm) and quaternary carbons adjacent to bromine .

- Infrared Spectroscopy (IR): A strong C=O stretch (~1740 cm⁻¹) for the ester and N-H stretches (~3300 cm⁻¹) for the amine group validate functional groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural verification .

Advanced Research Questions

Q. How does the bromophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- The bromine atom enables participation in Suzuki-Miyaura cross-coupling with aryl boronic acids. Researchers should optimize palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in anhydrous THF at 80–100°C. Monitor reaction progress via TLC and isolate biaryl products via column chromatography .

- Challenges: Competing hydrolysis of the ethyl ester under basic conditions can occur. Use aprotic solvents (e.g., DMF) and shorter reaction times to mitigate this .

Q. How can contradictions in stereochemical outcomes during synthesis be resolved?

Methodological Answer:

- Mechanistic Probes: Use deuterated solvents (e.g., CDCl₃) in ¹H NMR to track proton exchange or racemization. For example, demonstrates that water does not hydrolyze ethyl esters during epimerization, suggesting stereochemical stability under specific conditions .

- Chiral Chromatography: Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify optical purity .

Q. What methodologies assess its potential as a β-amino acid precursor?

Methodological Answer:

- React the ester with primary amines (e.g., benzylamine) under cooperative catalysis (e.g., thiourea and Lewis acids). Monitor β-amino ester formation via LC-MS. The bromophenyl group can later be functionalized via cross-coupling to diversify products .

- Key Data: Compare reaction yields and regioselectivity with/without substituents (e.g., methyl vs. hydrogen at position 2) to evaluate steric effects .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.